

SBP-7455: A Technical Overview of a Novel Autophagy Inhibitor

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally bioavailable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. Developed as a second-generation inhibitor, SBP-7455 demonstrates enhanced potency and improved pharmacokinetic properties compared to its predecessor, SBI-0206965. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SBP-7455, with a focus on its potential as a therapeutic agent in triple-negative breast cancer (TNBC). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development efforts.

Introduction

Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. However, in the context of cancer, autophagy can be hijacked by tumor cells to survive stress conditions, such as those induced by chemotherapy, thus contributing to drug resistance.[1] Inhibition of autophagy has therefore emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments.[1]

ULK1 and its homolog ULK2 are serine/threonine kinases that form a crucial complex for initiating the autophagy cascade.[2] **SBP-7455** was developed through a structure-based drug design approach to target these kinases, aiming to overcome the limitations of earlier inhibitors.



[3] This document details the scientific journey of **SBP-7455** from its chemical synthesis to its preclinical evaluation.

Discovery and Synthesis

SBP-7455 was rationally designed to improve upon the potency and drug-like properties of the first-generation ULK1/2 inhibitor, SBI-0206965.[3] A structure-based approach, utilizing the X-ray crystal structure of ULK2 in complex with SBI-0206965, guided the optimization of the chemical scaffold.[2]

Chemical Synthesis

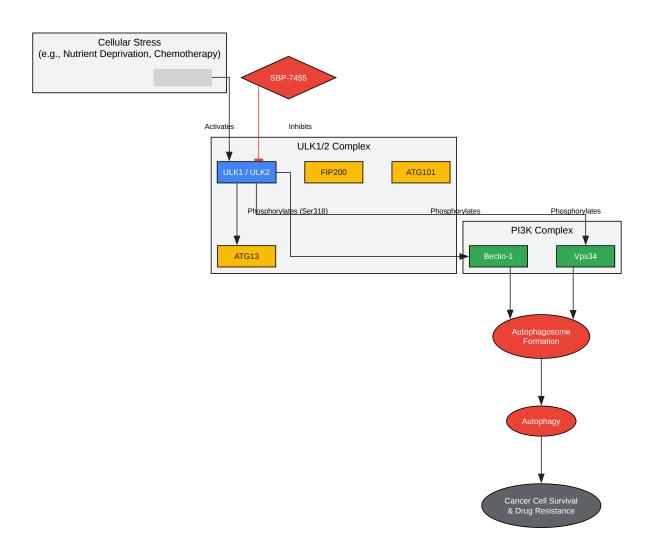
The synthesis of SBP-7455 (also referred to as compound 26 in some literature) involves a multi-step process. The general chemical information indicates that all reactions were performed with oven-dried glassware under a nitrogen atmosphere with magnetic stirring.[4] Solvents and chemicals were sourced commercially and used without further purification unless specified.[4] Microwave-assisted reactions were conducted in a CEM Discover microwave reactor.[4] Reaction progress was monitored by reverse-phase HPLC and/or thin-layer chromatography (TLC), and purification was achieved using prepacked silica or C18 cartridges. [4]

Mechanism of Action

SBP-7455 exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2.[5] This inhibition prevents the phosphorylation of downstream substrates, such as Beclin-1 and Vps34, which are essential for the formation of the autophagosome.[3] By blocking autophagy at its initiation step, **SBP-7455** leads to the accumulation of cellular waste and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]

Signaling Pathway





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Caption: SBP-7455 inhibits the ULK1/2 complex, blocking autophagy initiation.



Quantitative Data

The following tables summarize the key quantitative data for SBP-7455 from preclinical studies.

Table 1: In Vitro Inhibitory Activity

Target	Assay	IC50 (nM)	Reference
ULK1	ADP-Glo	13	[5]
ULK2	ADP-Glo	476	[5]

Table 2: Cell-Based Activity

Cell Line	Assay	IC50 (μM)	Duration (h)	Reference	
MDA-MB-468 (TNBC)	CellTiter-Glo	0.3	72	[5]	

Table 3: Pharmacokinetic Parameters in Mice

Parameter	Value	Dosing	Reference
Cmax	990 nM	30 mg/kg, oral	[5]
Tmax	~1 h	30 mg/kg, oral	[5]
T1/2	1.7 h	30 mg/kg, oral	[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of **SBP-7455**.

ADP-Glo Kinase Assay

This assay was used to determine the in vitro inhibitory activity of **SBP-7455** against ULK1 and ULK2.

Protocol:



- Prepare a kinase dilution buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.
- In a reaction tube, combine 9 μL of 50 nM of the target kinase (ULK1 or ULK2) with varying concentrations of SBP-7455.
- Initiate the reaction by adding 2 μL of 500 μM ATP in the same buffer.
- Allow the reaction to proceed for 1 hour at room temperature.
- Add 20 μL of ADP-Glo ATP depletion reagent to each reaction and incubate for 40 minutes at room temperature.
- Measure the luminescent output using a luminometer or a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo)

This assay was used to assess the effect of SBP-7455 on the viability of cancer cells.

Protocol:

- Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of SBP-7455 (e.g., 0.25 nM to 15 μM) for 72 hours.[4]
- After the incubation period, add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
- Generate a dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study

This study was performed to evaluate the absorption, distribution, metabolism, and excretion of **SBP-7455** in a murine model.



Protocol:

- Administer a single dose of SBP-7455 (30 mg/kg) to mice via oral gavage.[5]
- Collect blood samples at various time points post-administration.
- Process the blood samples to obtain plasma.
- Analyze the plasma concentration of SBP-7455 using a suitable analytical method (e.g., LC-MS/MS).
- Calculate the pharmacokinetic parameters (Cmax, Tmax, T1/2) from the plasma concentration-time profile.

In Vivo Target Engagement Study

This study aimed to confirm that **SBP-7455** inhibits its target in a living organism.

Protocol:

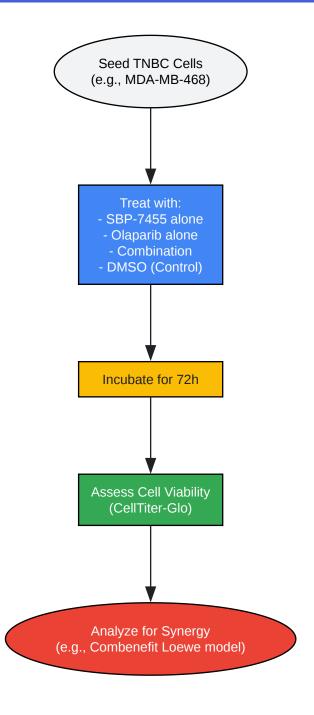
- Dose mice with SBP-7455 (10 mg/kg) or a vehicle control by oral gavage.[5]
- Collect liver samples after 2 hours.[5]
- Prepare liver lysates and analyze the phosphorylation status of ATG13 (at Ser318), a direct downstream target of ULK1, using Western blotting.
- A reduction in phosphorylated ATG13 in the SBP-7455-treated group compared to the vehicle group indicates target engagement.

Synergistic Effects with PARP Inhibitors

A significant finding in the preclinical evaluation of **SBP-7455** is its synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[2][6] PARP inhibitors induce DNA damage, and the inhibition of autophagy by **SBP-7455** prevents the cancer cells from clearing the damaged components, leading to enhanced cell death.[4]

Experimental Workflow for Synergy Studies





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- To cite this document: BenchChem. [SBP-7455: A Technical Overview of a Novel Autophagy Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895894#sbp-7455-discovery-and-development]

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